molecular formula C8H5N3O7S B11519992 3-Methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide

3-Methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11519992
M. Wt: 287.21 g/mol
InChI Key: BGNJLEQJVPUZJD-UHFFFAOYSA-N
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Description

3-Methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide is a chemical compound belonging to the benzothiazole family This compound is characterized by the presence of methoxy and dinitro functional groups attached to a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide typically involves the nitration of 3-methoxy-1,2-benzothiazole followed by oxidation. The nitration process introduces nitro groups at the 4 and 6 positions of the benzothiazole ring. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The oxidation step is often carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate to achieve the desired 1,1-dioxide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

3-Methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.

    Biology: Studied for its potential antimicrobial and antifungal activities. It has shown promise in inhibiting the growth of certain bacterial and fungal strains.

    Medicine: Investigated for its potential as an anticancer agent. The compound’s ability to interfere with cellular processes makes it a candidate for drug development.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties. It is also used in the development of advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide involves its interaction with cellular components. The nitro groups are believed to play a crucial role in its biological activity. Upon entering the cell, the compound undergoes bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with DNA, proteins, and other cellular targets, disrupting normal cellular functions and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to generate reactive oxygen species is a key factor in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1,2-benzothiazole 1,1-dioxide: Lacks the nitro groups, resulting in different chemical and biological properties.

    4,6-Dinitro-1,2-benzothiazole 1,1-dioxide: Lacks the methoxy group, affecting its reactivity and applications.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: A structurally related compound with different functional groups and biological activities.

Uniqueness

3-Methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide is unique due to the presence of both methoxy and dinitro groups on the benzothiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5N3O7S

Molecular Weight

287.21 g/mol

IUPAC Name

3-methoxy-4,6-dinitro-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C8H5N3O7S/c1-18-8-7-5(11(14)15)2-4(10(12)13)3-6(7)19(16,17)9-8/h2-3H,1H3

InChI Key

BGNJLEQJVPUZJD-UHFFFAOYSA-N

Canonical SMILES

COC1=NS(=O)(=O)C2=CC(=CC(=C21)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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